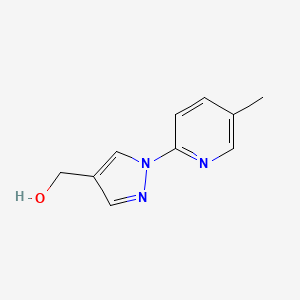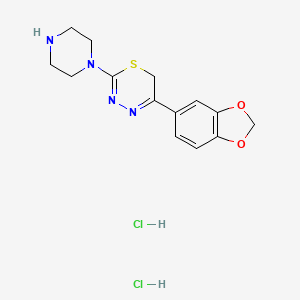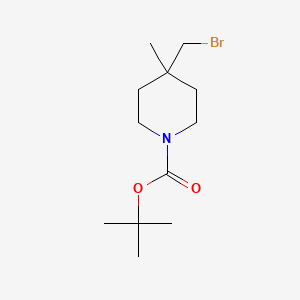![molecular formula C11H8Br2N2O B1448364 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone CAS No. 1227955-12-5](/img/structure/B1448364.png)
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Vue d'ensemble
Description
The compound is a brominated derivative of 1H-pyrazol-1-yl phenyl ethanone . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-bromo-1H-pyrazole are synthesized through various methods, including reactions with appropriate aminotriazole thiol or through reactions with appropriate di- and polybrominated compounds .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Chemistry and Synthesis Applications
- Building Blocks for Heterocycles: Brominated compounds, including pyrazolines, are crucial for synthesizing heterocyclic compounds. These serve as valuable intermediates in developing dyes, pharmaceuticals, and agrochemicals due to their versatile reactivity under mild conditions, enabling the generation of diverse heterocycles like pyrazolo-imidazoles and spiropyridines (Gomaa & Ali, 2020).
- Key Intermediates in Organic Synthesis: The role of brominated intermediates in synthesizing complex organic molecules, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of brominated compounds in pharmaceutical manufacturing, demonstrating their utility in large-scale production and synthesis optimization (Qiu et al., 2009).
Environmental Science and Flame Retardants
- Flame Retardant Applications: Brominated flame retardants (BFRs) are essential for reducing fire-related risks in consumer products and electronics. Studies on novel brominated flame retardants (NBFRs) have shown their prevalence in indoor environments, raising concerns about their environmental fate and potential health risks. This underscores the importance of understanding brominated compounds' environmental behavior and toxicity (Zuiderveen et al., 2020).
Potential Health and Environmental Concerns
- Toxicology of Brominated Compounds: The toxicological profile of brominated dioxins and furans, often associated with flame retardants, has been a concern. These compounds share similarities with their chlorinated counterparts, indicating potential adverse health effects. Research calls for a more in-depth investigation into the environmental presence and impact of brominated compounds, highlighting the need for optimized analytical methods and further studies on their environmental and health effects (Koch & Sures, 2018).
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It is known that pyrazole derivatives can inhibit certain biochemical reactions . For instance, 4-bromopyrazole, a related compound, has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that pyrazole derivatives can have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O/c12-5-11(16)8-1-3-10(4-2-8)15-7-9(13)6-14-15/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWFXKXISNNHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215082 | |
| Record name | 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227955-12-5 | |
| Record name | 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)

![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)


![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)

![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)
![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)

